Hafnium yttrium oxide (Hf0.95Y0.09O2.05)
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描述
Hafnium yttrium oxide (Hf0.95Y0.09O2.05) is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is a doped version of hafnium oxide, where yttrium atoms are incorporated into the hafnium oxide lattice. The addition of yttrium enhances certain properties of the material, making it suitable for various advanced technological applications.
准备方法
合成路线和反应条件
氧化铪钇可以通过多种方法合成,包括热原子层沉积和脉冲激光沉积。在热原子层沉积中,沉积了氧化铪中 2.3 至 12.3 mol% 氧化钇的掺杂系列。 该过程涉及将铪和钇前驱体交替暴露于基底,从而可以精确控制所得薄膜的组成和厚度 .
脉冲激光沉积是另一种用于制造掺杂钇的氧化铪薄膜的方法。该技术涉及使用高能激光烧蚀靶材,然后将其沉积到基底上。 可以调整工艺参数,例如脉冲宽度、脉冲幅度和温度,以优化所得薄膜的性能 .
工业生产方法
氧化铪钇的工业生产通常涉及大型沉积技术,例如化学气相沉积和溅射。 这些方法可以生产出均匀且高质量的薄膜,适用于电子和其他行业的各种应用 .
化学反应分析
反应类型
氧化铪钇会发生多种类型的化学反应,包括氧化、还原和取代反应。这些反应受钇的存在的影响,钇可以改变化合物的反应性和稳定性。
常用试剂和条件
用于涉及氧化铪钇的反应的常用试剂包括氧气、氢气和各种卤素。 例如,氧化反应可以使用氧气或空气在高温下进行,导致形成氧化铪和氧化钇 .
形成的主要产物
从涉及氧化铪钇的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应通常会生成二氧化铪和氧化钇,而还原反应可以生成铪金属和钇金属 .
科学研究应用
氧化铪钇因其独特的特性而具有广泛的科学研究应用。一些关键应用包括:
铁电器件: 氧化铪钇用于铁电场效应晶体管 (FeFET) 中,用于高级电路应用。
存储器件: 该化合物也因其稳定性和与互补金属氧化物半导体 (CMOS) 技术的兼容性而用于铁电随机存取存储器 (FeRAM) 应用.
神经形态计算: 正在探索将氧化铪钇用于神经形态计算,它可以模拟生物突触和神经元的行为.
作用机理
氧化铪钇发挥作用的机理主要与其铁电特性有关。将钇掺入氧化铪晶格可以稳定正交相,这是铁电行为的原因。 该相表现出极化滞后,使材料即使在去除外部电场后也能保持其极化状态 .
参与氧化铪钇作用的分子靶点和途径包括材料与电场的相互作用以及晶格内氧空位的移动。 这些空位在材料的铁电特性中起着至关重要的作用,并且会影响包含氧化铪钇的器件的整体性能 .
作用机制
The mechanism by which hafnium yttrium oxide exerts its effects is primarily related to its ferroelectric properties. The incorporation of yttrium into the hafnium oxide lattice stabilizes the orthorhombic phase, which is responsible for the ferroelectric behavior. This phase exhibits polarization hysteresis, allowing the material to retain its polarization state even after the external electric field is removed .
The molecular targets and pathways involved in the action of hafnium yttrium oxide include the interaction of the material with electric fields and the movement of oxygen vacancies within the lattice. These vacancies play a crucial role in the material’s ferroelectric properties and can influence the overall performance of devices incorporating hafnium yttrium oxide .
相似化合物的比较
类似化合物
氧化铪钇可以与其他掺杂的氧化铪进行比较,例如氧化铪锆 (Hf0.5Zr0.5O2) 和氧化铪铝 (HfAlO)。这些化合物也表现出铁电特性,并用于类似的应用。
独特性
使氧化铪钇区别于其他类似化合物的是其增强的铁电特性和稳定性。将钇掺入氧化铪晶格会导致更稳定的正交相,这对材料的铁电行为至关重要。 此外,与其他掺杂的氧化铪相比,氧化铪钇表现出更低的漏电流和更高的耐用性 .
结论
氧化铪钇 (Hf0.95Y0.09O2.05) 是一种具有独特性质的化合物,在先进技术中具有广泛的应用。它的制备方法、化学反应和科学研究应用使其成为各个行业的宝贵材料。该化合物的作用机理以及与类似化合物的比较突出了其在电子和其他领域未来创新的潜力。
属性
CAS 编号 |
71243-80-6 |
---|---|
分子式 |
HfO5Y2 |
分子量 |
436.29 g/mol |
IUPAC 名称 |
dioxohafnium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/Hf.5O.2Y |
InChI 键 |
VFHDUAAURDONMR-UHFFFAOYSA-N |
规范 SMILES |
O=[Y]O[Y]=O.O=[Hf]=O |
产品来源 |
United States |
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